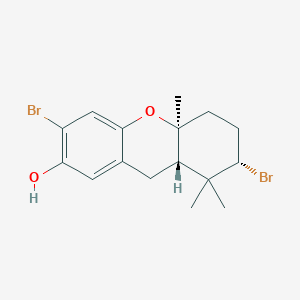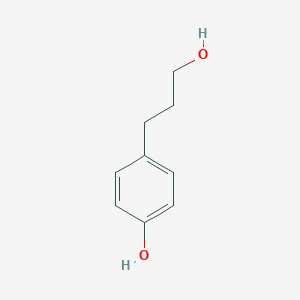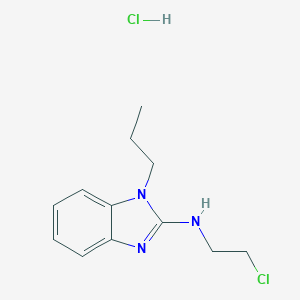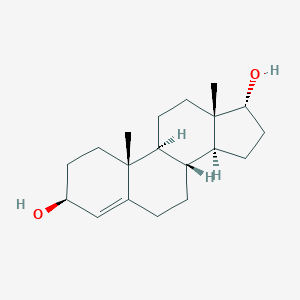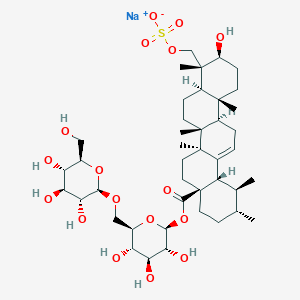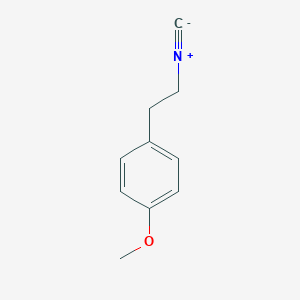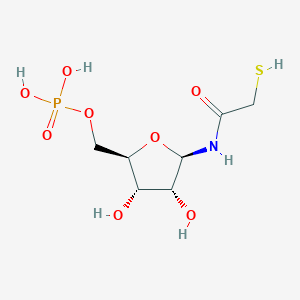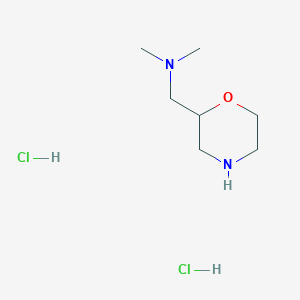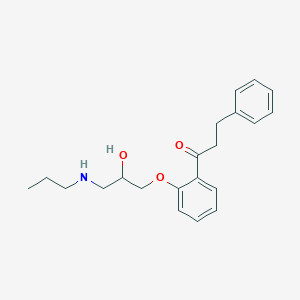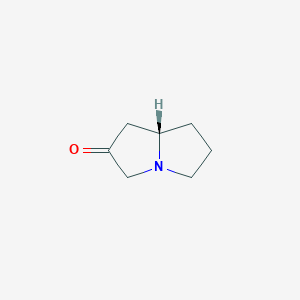
(S)-Tetrahydro-1H-pyrrolizin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tetrahydro-1H-pyrrolizin-2(3H)-one, also known as (S)-THP, is a cyclic compound that has been used in various scientific research applications. It is a chiral molecule that has both a cis and trans isomer, but the (S)-THP isomer is the one that is most commonly studied.
Mecanismo De Acción
The mechanism of action of (S)-THP is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and DNA methyltransferases, which are involved in epigenetic regulation. (S)-THP has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which are involved in neuronal signaling.
Efectos Bioquímicos Y Fisiológicos
(S)-THP has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of histone deacetylases. (S)-THP has also been shown to modulate the activity of neurotransmitter receptors, which may have implications for the treatment of neurological disorders. Additionally, (S)-THP has been shown to have anti-inflammatory and immunomodulatory effects, which may have implications for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-THP has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target specific molecular targets. However, (S)-THP also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Additionally, (S)-THP may have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on (S)-THP. One area of research is the development of more efficient and selective synthesis methods for (S)-THP. Another area of research is the identification of new molecular targets for (S)-THP, which may lead to the discovery of new therapeutic applications. Additionally, the development of new formulations and delivery methods for (S)-THP may improve its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of (S)-THP can be achieved through various methods, but the most common one is the asymmetric hydrogenation of pyrrole-2-carboxylic acid. This method involves the use of a chiral catalyst to selectively hydrogenate the pyrrole ring, resulting in the formation of (S)-THP as the major product. Other methods include the reduction of pyrrole-2-carbaldehyde with sodium borohydride and the reduction of pyrrole-2-carboxylic acid with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
(S)-THP has been used in various scientific research applications, including drug discovery, organic synthesis, and chemical biology. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases. (S)-THP has also been used as a chiral building block in the synthesis of complex natural products and pharmaceuticals.
Propiedades
Número CAS |
118608-30-3 |
|---|---|
Nombre del producto |
(S)-Tetrahydro-1H-pyrrolizin-2(3H)-one |
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(8S)-1,3,5,6,7,8-hexahydropyrrolizin-2-one |
InChI |
InChI=1S/C7H11NO/c9-7-4-6-2-1-3-8(6)5-7/h6H,1-5H2/t6-/m0/s1 |
Clave InChI |
SUDPHUUFVZFKBR-LURJTMIESA-N |
SMILES isomérico |
C1C[C@H]2CC(=O)CN2C1 |
SMILES |
C1CC2CC(=O)CN2C1 |
SMILES canónico |
C1CC2CC(=O)CN2C1 |
Sinónimos |
1H-Pyrrolizin-2(3H)-one,tetrahydro-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
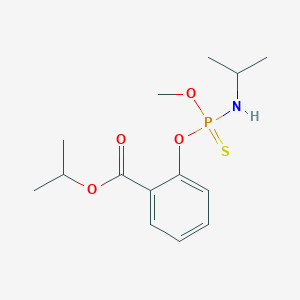
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)
![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)
